molecular formula C4H8ClF2NO B13892798 3-(Difluoromethyl)oxetan-3-amine hydrochloride

3-(Difluoromethyl)oxetan-3-amine hydrochloride

Cat. No.: B13892798
M. Wt: 159.56 g/mol
InChI Key: FAZRGNCWSUTWGX-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C4H8ClF2NO. It is a derivative of oxetane, a four-membered ring containing one oxygen atom. The presence of the difluoromethyl group and the amine functionality makes this compound interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Difluoromethyl)oxetan-3-amine hydrochloride involves several steps. One common method starts with the reaction of oxetane with difluoromethylamine under specific conditions to introduce the difluoromethyl group. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for scale. This involves using high-purity starting materials and controlled reaction conditions to ensure a high yield and purity of the final product. The process may include steps such as distillation, crystallization, and drying to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while reduction can produce simpler amine derivatives .

Scientific Research Applications

3-(Difluoromethyl)oxetan-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)oxetan-3-amine hydrochloride: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-(Chloromethyl)oxetan-3-amine hydrochloride: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

3-(Difluoromethyl)oxetan-3-amine hydrochloride is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where the difluoromethyl group enhances activity or stability .

Properties

Molecular Formula

C4H8ClF2NO

Molecular Weight

159.56 g/mol

IUPAC Name

3-(difluoromethyl)oxetan-3-amine;hydrochloride

InChI

InChI=1S/C4H7F2NO.ClH/c5-3(6)4(7)1-8-2-4;/h3H,1-2,7H2;1H

InChI Key

FAZRGNCWSUTWGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C(F)F)N.Cl

Origin of Product

United States

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